Monoglyceride citrate

Description

Properties

IUPAC Name |

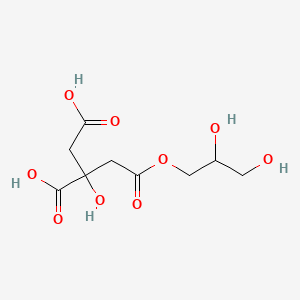

2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O9/c10-3-5(11)4-18-7(14)2-9(17,8(15)16)1-6(12)13/h5,10-11,17H,1-4H2,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQENOYXMFIFHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC(=O)CC(CC(=O)O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865812 | |

| Record name | 2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36291-32-4, 109350-12-1 | |

| Record name | Glyceryl monocitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036291324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Monoglyceride citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109350121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-MONOGLYCERIDE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXW8132HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoglyceride citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Citric Acid Esters of Monoglycerides (CMG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citric acid esters of monoglycerides (CMG), also known as citrem, are multifunctional, non-ionic surfactants with a wide range of applications in the food, pharmaceutical, and cosmetic industries.[1][2][3] Their amphiphilic nature, arising from the hydrophilic citric acid and glycerol moieties and the lipophilic fatty acid chain, allows them to act as effective emulsifiers, stabilizers, and sequestrants.[4][5] This technical guide provides an in-depth exploration of the synthesis and characterization of CMG, offering a scientifically rigorous resource for researchers and professionals in drug development and related fields. The guide will detail established synthesis methodologies, comprehensive characterization techniques, and insights into the physicochemical properties that govern their functionality.

Introduction: The Molecular Architecture and Significance of CMG

Citric acid esters of monoglycerides are complex molecules synthesized by the esterification of monoglycerides with citric acid.[4][6][7] Monoglycerides themselves are esters of glycerol where one hydroxyl group is esterified with a fatty acid.[8] The resulting CMG molecule possesses a unique structure with both hydrophilic and lipophilic regions, a key determinant of its surface-active properties.[4]

The versatility of CMG stems from the ability to tailor their properties by varying the fatty acid composition of the parent monoglyceride and the degree of esterification with citric acid.[9] For instance, the use of saturated fatty acids results in higher melting point CMG, while unsaturated fatty acids yield liquid forms.[4] This adaptability makes them valuable excipients in a variety of formulations. In the pharmaceutical industry, they are explored as emulsifiers for creams and ointments, and as potential drug delivery systems.[3][9]

Synthesis of Citric Acid Esters of Monoglycerides

The synthesis of CMG primarily involves the esterification of pre-formed monoglycerides with citric acid. Therefore, a crucial first step is the efficient production of high-purity monoglycerides.

Synthesis of Monoglycerides: The Precursor

The industrial production of monoglycerides is typically achieved through the glycerolysis of fats and oils at high temperatures (220–250 °C) using inorganic alkaline catalysts.[2] This process involves the reaction of triglycerides with glycerol to yield a mixture of mono- and diglycerides.

Key methodologies for monoglyceride synthesis include:

-

Glycerolysis of Fats and Oils: This is the most common industrial method, where triglycerides are reacted with excess glycerol in the presence of a catalyst like sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).[8][10] The reaction is typically carried out at elevated temperatures to drive the equilibrium towards monoglyceride formation.[8][11]

-

Glycerolysis of Fatty Acid Methyl Esters (FAMEs): An alternative route involves the reaction of FAMEs (biodiesel) with glycerol.[8][12] This can be a more sustainable approach, utilizing a co-product of the biodiesel industry.[8]

-

Enzymatic Synthesis: Lipase-catalyzed glycerolysis offers a milder and more selective alternative to chemical methods, reducing the formation of byproducts and yielding a higher quality product.[2]

The following diagram illustrates the general workflow for monoglyceride synthesis via glycerolysis.

Caption: Workflow for Monoglyceride Synthesis.

Direct Esterification for CMG Synthesis

Once high-purity monoglycerides are obtained, they are esterified with citric acid to produce CMG. This is a direct esterification reaction carried out at elevated temperatures, typically between 125-155 °C, often under reduced pressure to facilitate the removal of water, a byproduct of the reaction.[4]

A patented method describes the use of acetic acid as a solvent to facilitate the reaction and prevent the precipitation of citric acid, which can be a challenge in direct reactions.[9][13] The process involves dissolving the monoglyceride and citric acid in acetic acid and heating the mixture. The acetic acid is then removed by distillation as the reaction proceeds.[9]

The following diagram illustrates the chemical synthesis of CMG.

Caption: Synthesis of CMG via Esterification.

Experimental Protocol: Synthesis of CMG

-

Reactant Preparation: Accurately weigh the desired molar ratio of monoglycerides and citric acid. A common molar ratio can range from 1:1 to 1:2 (monoglyceride:citric acid).[9]

-

Solvent Addition (Optional but Recommended): Dissolve the reactants in a suitable solvent like acetic acid to ensure a homogeneous reaction mixture.[9]

-

Reaction: Heat the mixture to the target temperature (e.g., 130°C) with constant stirring.[9]

-

Water/Solvent Removal: If a solvent is used, it is distilled off during the reaction. If no solvent is used, apply a vacuum to remove the water formed during esterification.

-

Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture.

-

Purification: The final product may be purified by washing with water to remove any unreacted citric acid and glycerol, followed by drying.

Table 1: Typical Reaction Parameters for CMG Synthesis

| Parameter | Value/Range | Rationale |

| Reactants | Monoglycerides, Citric Acid | Primary building blocks for CMG. |

| Molar Ratio (MG:CA) | 1:0.16 to 1:2 | Influences the degree of esterification and the resulting hydrophilic-lipophilic balance (HLB) of the product.[9] |

| Temperature | 125 - 155 °C | Provides sufficient energy for the esterification reaction to proceed at a reasonable rate.[4] |

| Catalyst | Typically not required for direct esterification, but acidic catalysts can be used. | Speeds up the reaction rate. |

| Pressure | Atmospheric or Reduced | Reduced pressure helps in the removal of water, driving the reaction to completion. |

| Solvent (Optional) | Acetic Acid | Improves reactant solubility and prevents precipitation of citric acid.[9] |

Characterization of Citric Acid Esters of Monoglycerides

Thorough characterization is essential to ensure the quality, purity, and desired functionality of the synthesized CMG. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the formation of the ester linkage and identifying key functional groups. The appearance of a strong absorption band around 1726-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester group, is a clear indication of successful esterification.[14][15] The disappearance or reduction in the intensity of the broad O-H stretching band of the carboxylic acid in citric acid also supports the reaction's completion. A sample FTIR spectrum of a citric acid ester of a monoglyceride can be found in spectral databases.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. ¹H NMR can be used to quantify the different components in a glyceride mixture, including mono-, di-, and triglycerides, as well as free fatty acids and glycerol.[17][18] Specific proton signals can confirm the esterification at the hydroxyl groups of the monoglyceride and citric acid.[19][20][21]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of the reaction mixture, including unreacted starting materials, the desired CMG product, and any byproducts.[22] Reversed-phase HPLC with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is commonly used.[23] Specific HPLC methods have been developed for the analysis of citric acid.[24][25][26] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides detailed HPLC methods for the determination of total glycerol and total citric acid in CITREM.[6]

-

Gas Chromatography (GC): GC can be used to analyze the fatty acid composition of the parent monoglycerides after derivatization to their more volatile methyl esters. It was also historically used for the determination of total citric acid.[27]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting behavior and thermal stability of the synthesized CMG. The melting point is an important physical property, particularly for applications in solid and semi-solid formulations.

The following diagram outlines the workflow for the characterization of CMG.

Caption: Workflow for CMG Characterization.

Physicochemical Properties and Applications

The physicochemical properties of CMG are directly related to their molecular structure and are crucial for their application.

Table 2: Key Physicochemical Properties of CMG

| Property | Description | Significance in Applications |

| Appearance | White to ivory-colored, oily to waxy material.[6][28] | Affects the aesthetics of the final product. |

| Solubility | Insoluble in cold water, dispersible in hot water, and soluble in oils and fats.[4][6] | Determines its suitability for oil-in-water or water-in-oil emulsions. |

| Hydrophilic-Lipophilic Balance (HLB) | Can be varied by controlling the degree of esterification with citric acid. Higher citric acid content leads to a higher HLB value and greater hydrophilicity.[9] | A critical parameter for selecting the appropriate emulsifier for a specific formulation. HLB values for non-neutralized CITREM can range from 6 to 9.[4] |

| Emulsifying Properties | Effective at reducing the interfacial tension between oil and water phases, leading to the formation of stable emulsions.[4] | Primary function in many food and pharmaceutical formulations.[29] |

| Chelating Ability | The citric acid moiety can chelate metal ions, which can enhance the stability of formulations by preventing metal-catalyzed oxidation.[3] | Acts as an antioxidant synergist.[5] |

Applications in the Pharmaceutical and Drug Development Fields:

-

Emulsifiers and Stabilizers: CMG are used in creams, lotions, and ointments to create stable emulsions and prevent phase separation.[1][9]

-

Drug Delivery Systems: Their ability to form micelles and other self-assembled structures in aqueous media makes them promising candidates for the encapsulation and delivery of poorly water-soluble drugs.[3]

-

Solubilizers: They can enhance the solubility of lipophilic active pharmaceutical ingredients (APIs).[9]

Conclusion

Citric acid esters of monoglycerides are a versatile class of excipients with significant potential in the pharmaceutical and drug development industries. A thorough understanding of their synthesis and characterization is paramount for their effective utilization. This guide has provided a comprehensive overview of the key methodologies for producing and analyzing CMG, highlighting the causal relationships between synthesis parameters, molecular structure, and functional properties. By leveraging this knowledge, researchers and formulation scientists can harness the unique properties of CMG to develop innovative and effective drug products.

References

- 1. parchem.com [parchem.com]

- 2. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 3. researchgate.net [researchgate.net]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. CITRIC ACID ESTERS OF MONO-AND DIGLYCERIDES [giefood.com]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. altmeyers.org [altmeyers.org]

- 8. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07834G [pubs.rsc.org]

- 9. US4071544A - Process for the manufacture of citric acid esters of partial fatty acid glycerides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. EP1051386B1 - Process for the production of monoglyceride based on the glycerolysis of methyl ester - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. d-nb.info [d-nb.info]

- 18. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rheologic and NMR characterization of monoglyceride-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 24. helixchrom.com [helixchrom.com]

- 25. HPLC Determination of Citric Acid on Newcrom B Column | SIELC Technologies [sielc.com]

- 26. Acid citric hplc | Sigma-Aldrich [sigmaaldrich.com]

- 27. fao.org [fao.org]

- 28. openknowledge.fao.org [openknowledge.fao.org]

- 29. Design of oleofoams from citric acid esters of mono−/diglycerides [research.chalmers.se]

Monoglyceride citrate structure and function relationship.

An In-depth Technical Guide to the Structure-Function Relationship of Monoglyceride Citrate

Introduction

This compound, a derivative of monoacylglycerols and citric acid, represents a class of highly functional food additives and pharmaceutical excipients. It is produced by the reaction of glyceryl monooleate (or other monoglycerides) with citric acid under controlled conditions.[1][2] Classified under the E number E472c, these citric acid esters of mono- and diglycerides are prized for their multifaceted roles as emulsifiers, stabilizers, antioxidant synergists, and sequestrants.[3][4][5]

This technical guide offers a comprehensive exploration of the intricate relationship between the molecular architecture of this compound and its diverse functional properties. By dissecting its structural components, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the causality behind its efficacy in various applications, from stabilizing complex food matrices to enhancing the performance of active pharmaceutical ingredients.

Molecular Architecture of this compound

The functionality of this compound is fundamentally rooted in its unique hybrid structure, which combines the features of a monoglyceride and citric acid.

Core Chemical Structure

This compound is not a single, uniform compound but rather a mixture of monoesters of glycerol with fatty acids and citric acid.[1][6] The core structure consists of:

-

A Glycerol Backbone: The three-carbon glycerol molecule serves as the foundation.

-

A Fatty Acid Moiety: A single fatty acid is esterified to one of the primary or secondary hydroxyl groups of the glycerol. The type of fatty acid (e.g., oleic acid, stearic acid) imparts a significant lipophilic (fat-loving) character to the molecule.[7]

-

A Citrate Moiety: Citric acid is esterified to one of the remaining free hydroxyl groups of the monoglyceride. This portion of the molecule is highly polar and hydrophilic (water-loving), containing multiple carboxyl (-COOH) and hydroxyl (-OH) groups.[5]

This amphiphilic nature—possessing both a nonpolar, lipophilic tail and a polar, hydrophilic head—is the primary driver of its surface-active properties.

Caption: General chemical structure of a 1-monoglyceride citrate.

Synthesis Overview

The industrial production of this compound is typically achieved through the direct reaction of a monoglyceride (like glyceryl monooleate) with citric acid at elevated temperatures.[2][8] This esterification process links the citric acid to the monoglyceride backbone. The resulting product is a complex mixture whose exact composition and properties can be tailored by controlling the reaction conditions and the choice of fatty acid.[1]

The Functional Nexus: How Structure Dictates Efficacy

The distinct chemical domains within the this compound molecule directly translate into its functional capabilities in complex systems.

Emulsification and Solubilization

The primary function of monoglycerides is to act as emulsifiers, reducing the interfacial tension between immiscible liquids like oil and water.[9][10] this compound excels in this role due to its pronounced amphiphilic structure.

-

Mechanism of Action: At an oil-water interface, the molecule orients itself such that the lipophilic fatty acid tail penetrates the oil droplet, while the hydrophilic glycerol and highly polar citrate head remains in the aqueous phase.[10] This forms a stabilizing interfacial film, preventing the oil droplets from coalescing and maintaining a stable emulsion.[10][11] This property is critical in products like margarine, mayonnaise, salad dressings, and coffee creamers.[10][12]

Caption: this compound at an oil-water interface.

Antioxidant Synergy and Sequestration

While not a primary antioxidant itself, this compound is a powerful synergist, enhancing the efficacy of antioxidants like BHA and propyl gallate.[2][8][13] This function is almost exclusively due to the citrate moiety.

-

Mechanism of Action: Many oxidative reactions in fats and oils are catalyzed by the presence of trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[8] The multiple carboxyl and hydroxyl groups on the citric acid portion of the molecule act as powerful chelating agents, binding these metal ions and rendering them catalytically inactive.[5][8] By sequestering these pro-oxidant metals, this compound prevents the initiation of oxidative chain reactions, thereby protecting the fat or oil from rancidity and preserving the activity of primary, free-radical scavenging antioxidants.[8][13]

Caption: The citrate moiety sequesters pro-oxidant metal ions.

Experimental Protocols for Characterization

For researchers and developers, quantifying the key attributes of this compound is essential for quality control and formulation optimization.

Table 1: Physicochemical Specifications

Regulatory bodies and pharmacopeias define key specifications for this compound.

| Parameter | Specification | Source |

| Acid Number | 70 - 100 | 21 CFR 172.832[2] |

| Total Citric Acid | 14.0% - 17.0% | 21 CFR 172.832[2], JECFA[7] |

| Water | Not more than 0.2% | JECFA[7] |

| Sulfated Ash | Not more than 0.3% | JECFA[7] |

| Saponification Value | 260 - 265 | JECFA[7] |

Protocol 3.1: Determination of Total Citric Acid Content

This protocol is based on the methodology outlined by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7] The principle involves saponification to liberate the citrate, followed by a colorimetric reaction.

Causality: Saponification with alcoholic potassium hydroxide is a critical first step to hydrolyze the ester bonds linking the citric acid and fatty acid to the glycerol backbone. This ensures all citric acid, both free and combined, is available for subsequent quantification.

Workflow Diagram:

Caption: Workflow for determining total citric acid content.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~150 mg of the this compound sample into a saponification flask.

-

Saponification: Add 50 mL of 4% alcoholic potassium hydroxide solution. Reflux the mixture for 1 hour.

-

Acidification and Extraction: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 2.8-3.2. Transfer to a beaker and evaporate to dryness on a steam bath. Transfer the residue to a separatory funnel using no more than 50 mL of water. Extract this aqueous solution with three 50-mL portions of petroleum ether to remove the liberated fatty acids. Discard the ether extracts.[7]

-

Final Sample Solution: Transfer the remaining aqueous layer to a 100-mL volumetric flask and dilute to volume with water. This is the Sample Solution.

-

Standard Preparation: Prepare a standard solution of known concentration using sodium citrate dihydrate.[7]

-

Colorimetric Analysis: Follow the JECFA procedure by reacting aliquots of both the Sample Solution and Standard Solution with a series of reagents including sulfuric acid and bromine TS.[7]

-

Measurement: Measure the absorbance of the resulting colored solutions in a 1-cm cell at 450 nm using a suitable spectrophotometer.

-

Calculation: Calculate the percentage of total citric acid in the original sample by comparing the absorbance of the sample to that of the standard.

Protocol 3.2: Quantitative Analysis by ¹H NMR Spectroscopy

Modern analytical techniques like quantitative proton NMR (qHNMR) offer a powerful method for the simultaneous quantification of multiple components in glyceride mixtures, including mono-, di-, and triglycerides, free fatty acids, and glycerol, without the need for complex derivatization.[14][15]

Causality: Different protons within the glyceride and citrate structures (e.g., protons on the glycerol backbone, near the ester linkages) have unique chemical shifts in the NMR spectrum. By integrating the signals corresponding to these specific protons and comparing them to an internal standard of known concentration, a precise and accurate quantification of each component can be achieved.[15] This method provides a comprehensive chemical profile, which is invaluable for understanding batch-to-batch variability and stability.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

-

Solubilization: Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher), ensuring acquisition parameters are optimized for quantitative analysis (e.g., sufficient relaxation delay).

-

Data Processing: Process the spectrum (phasing, baseline correction).

-

Quantification: Identify the characteristic signals for the different components (e.g., glycerol backbone protons for mono-, di-, and triglycerides). Integrate these signals and the signal from the internal standard.

-

Calculation: Use the integral values and the known weight of the internal standard to calculate the concentration of each component in the sample.

Applications and Regulatory Status

The unique structure-function profile of this compound makes it a versatile ingredient in the food, pharmaceutical, and personal care industries.[16][17][18]

Regulatory Standing

In the United States, this compound is regulated by the FDA under 21 CFR 172.832. It is permitted for use as a synergist and solubilizer for antioxidants in oils and fats, with a maximum usage level of 200 parts per million (ppm) of the combined weight of the oil or fat and the additive.[2][13][19] It is also listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4]

Table 2: Summary of Key Applications

| Industry | Application Example | Primary Function(s) | Structure-Function Rationale |

| Food & Beverage | Margarine, Shortenings, Lard[6][13] | Emulsion Stabilizer, Antioxidant Synergist | Amphiphilic nature prevents oil/water separation; citrate moiety chelates metals to prevent rancidity. |

| Baked Goods (Bread, Cakes)[20][21] | Dough Conditioner, Anti-staling | Monoglyceride portion complexes with starch to slow retrogradation; improves texture. | |

| Coffee Creamers, Whipped Toppings[12][16] | Emulsifier, Stabilizer | Creates and maintains a stable oil-in-water emulsion for a consistent, creamy texture. | |

| Spice & Flavor Extracts[6] | Solubilizer, Carrier | Amphiphilic properties help to dissolve and disperse flavor oils in aqueous systems. | |

| Pharmaceuticals | Creams, Ointments, Oral Formulations[16][17] | Emulsifier, Stabilizer, Excipient | Forms stable emulsions for topical delivery; can be used in formulating solid dispersions or controlled-release systems. |

| Personal Care | Lotions, Creams[16] | Emulsifier, Texture Enhancer | Blends water and oil-based ingredients to create products with a uniform and desirable consistency. |

Conclusion

The efficacy of this compound is a direct consequence of its elegant molecular design. The covalent linkage of a lipophilic fatty acid chain and a hydrophilic, chelating citric acid moiety onto a central glycerol backbone creates a multifunctional molecule capable of operating at oil-water interfaces and quenching catalytic oxidation pathways. This in-depth understanding of its structure-function relationship empowers scientists and developers to leverage its properties for enhanced product stability, texture, and longevity across a wide spectrum of applications.

References

- 1. This compound [doi.usp.org]

- 2. eCFR :: 21 CFR 172.832 -- this compound. [ecfr.gov]

- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 4. Glyceryl monocitrate | C9H14O9 | CID 3033853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. giefood.com [giefood.com]

- 6. ARCHIVED - Backgounder on the Proposal to Amend the Food and Drug Regulations to Permit the use of Citric Acid Esters of Mono- and Diglycerides as a Food Additive in Infant Formulae For Medical Purposes and in Foods that Contain this compound - Canada.ca [canada.ca]

- 7. fao.org [fao.org]

- 8. US2813032A - Fatty this compound and antioxidant containing the same - Google Patents [patents.google.com]

- 9. Monoglycerides: What are they, risks, and who should avoid them [medicalnewstoday.com]

- 10. ulprospector.com [ulprospector.com]

- 11. Properties and Applications of Distilled Monoglycerides in Food [cnchemsino.com]

- 12. medkoo.com [medkoo.com]

- 13. fda.gov [fda.gov]

- 14. d-nb.info [d-nb.info]

- 15. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are the applications of Distilled Monoglyceride? - Knowledge [yizeliadditive.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. How to Use Monoglyceride Effectively? [cnchemsino.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. The Complete Guide to Monoglycerides: Functions, Uses & Benefits [cnchemsino.com]

- 21. ulprospector.com [ulprospector.com]

The Emulsifying Power of Monoglyceride Citrate: A Deep Dive into its Mechanism of Action

Introduction

In the intricate world of formulation science, the ability to create stable and effective emulsions is paramount. Monoglyceride citrate, a versatile and highly functional excipient, has emerged as a key player in this domain. This technical guide provides an in-depth exploration of the core mechanisms governing the emulsifying action of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical insights to empower the strategic selection and application of this valuable emulsifier.

The Molecular Architecture of an Emulsifier: Unveiling this compound

This compound, also known as citric acid esters of mono- and diglycerides (CITREM), is not a single molecular entity but rather a complex mixture.[1][2] It is synthesized through the esterification of glycerol with citric acid and edible fatty acids, or by reacting mono- and diglycerides with citric acid.[1] This process yields a molecule with a distinct amphiphilic character, the very essence of its emulsifying prowess.

The core structure consists of a glycerol backbone. One or two of the hydroxyl groups of the glycerol are esterified with fatty acids, forming the lipophilic (oil-loving) tail of the molecule. The fatty acids commonly used are derived from vegetable oils, such as palm oil.[3] The remaining hydroxyl group(s) of the glycerol are esterified with citric acid, creating a polar, hydrophilic (water-loving) head.[1][2] The presence of carboxyl and hydroxyl groups in the citric acid moiety imparts a net negative charge, classifying this compound as an anionic surfactant.[2][4]

Caption: Generalized molecular structure of this compound.

This dual nature is the cornerstone of its function. The lipophilic tail readily interacts with the oil phase of an emulsion, while the hydrophilic head orients itself towards the aqueous phase. This molecular arrangement allows this compound to position itself at the oil-water interface, a critical prerequisite for emulsification.

The Art of Balance: The Hydrophilic-Lipophilic Balance (HLB) Value

The effectiveness of a surfactant as an emulsifier is quantitatively described by its Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale, typically ranging from 0 to 20, provides a measure of the relative strength of the hydrophilic and lipophilic portions of the molecule.

This compound (CITREM) exhibits an HLB value in the range of 3 to 9.[1][5] This positions it as a versatile emulsifier, suitable for forming both water-in-oil (W/O) and oil-in-water (O/W) emulsions, with a greater inclination towards W/O systems due to the lower end of its HLB range.[1] For instance, a formulation with an HLB of 8.5 is noted for its strong emulsifying capabilities for O/W emulsions.[6]

| Emulsifier Type | Typical HLB Range | Primary Application |

| Lipophilic | 0-9 | W/O Emulsions |

| This compound | 3-9 | W/O and O/W Emulsions |

| Hydrophilic | 10-20 | O/W Emulsions |

Table 1: HLB values and their corresponding emulsion types.

The ability to select a this compound with a specific HLB value within its range allows formulators to tailor the emulsifier to the specific requirements of their oil and water phases, a critical step in achieving long-term emulsion stability.

The Core Mechanism: Action at the Oil-Water Interface

The primary function of this compound as an emulsifier is to reduce the interfacial tension between the oil and water phases. In an un-emulsified system, the high interfacial tension prevents the two immiscible liquids from mixing, leading to rapid phase separation.

When this compound is introduced into the system, its amphiphilic molecules migrate to the oil-water interface. The lipophilic fatty acid tails penetrate the oil droplets, while the hydrophilic citric acid heads remain in the aqueous phase. This orientation creates a thin, flexible film around the dispersed oil droplets.

Caption: Orientation of this compound at the oil-water interface.

This interfacial film serves two critical purposes:

-

Reduction of Interfacial Tension: By satisfying the energetic requirements of both the oil and water phases at the interface, the emulsifier film significantly lowers the interfacial tension. This reduction in energy makes it easier to break down large droplets into smaller ones during homogenization, leading to a finer and more stable emulsion.

-

Formation of a Steric and Electrostatic Barrier: The layer of this compound molecules around the oil droplets creates a physical (steric) barrier that prevents them from coming into close contact and coalescing. Furthermore, due to the anionic nature of the citric acid head groups, the droplets acquire a negative surface charge. This results in electrostatic repulsion between the droplets, further enhancing the stability of the emulsion.

The stability of this interfacial film is influenced by several factors, including the concentration of the emulsifier, the pH of the aqueous phase, and the presence of electrolytes.

Influence of Environmental Factors on Emulsion Stability

The performance of this compound as an emulsifier is not static and can be significantly influenced by the physicochemical conditions of the formulation.

Effect of pH

As an anionic surfactant, the ionization of the carboxylic acid groups in the citric acid moiety of this compound is pH-dependent.

-

At neutral to alkaline pH: The carboxylic acid groups are deprotonated, resulting in a net negative charge on the surface of the oil droplets. This leads to strong electrostatic repulsion between droplets, promoting emulsion stability.[6]

-

At acidic pH: As the pH decreases, the carboxylic acid groups become protonated, reducing the negative surface charge. This weakening of electrostatic repulsion can lead to droplet aggregation and, ultimately, emulsion breakdown.[5][6]

Therefore, maintaining the pH of the aqueous phase in a range where the citric acid groups are ionized is crucial for optimal emulsion stability.

Effect of Ionic Strength

The presence of electrolytes (salts) in the aqueous phase can also impact emulsion stability. An increase in ionic strength can compress the electrical double layer around the oil droplets, shielding the electrostatic repulsion between them. This "salting-out" effect can reduce the effectiveness of the electrostatic stabilization mechanism and may lead to flocculation and coalescence, particularly at high salt concentrations.

Experimental Protocols for Characterizing Emulsifier Performance

A thorough understanding of the emulsifying properties of this compound requires robust experimental characterization. The following protocols outline key methods for evaluating its performance.

Measurement of Interfacial Tension

Principle: The pendant drop method is a widely used technique to measure the interfacial tension between two immiscible liquids. The shape of a drop of one liquid suspended in another is determined by the balance between interfacial tension and gravity. By analyzing the drop shape, the interfacial tension can be calculated using the Young-Laplace equation.[7][8][9]

Protocol:

-

Instrument Setup: A pendant drop tensiometer equipped with a high-resolution camera and analysis software is required.[8]

-

Sample Preparation: Prepare solutions of this compound in the aqueous phase at various concentrations. The oil phase should be of high purity.

-

Measurement:

-

Fill a cuvette with the aqueous phase containing the emulsifier.

-

Using a syringe, form a pendant drop of the oil phase at the tip of a needle immersed in the aqueous phase.

-

The software captures an image of the drop and analyzes its profile.

-

The interfacial tension is calculated based on the drop shape and the known densities of the two phases.[7]

-

-

Data Analysis: Plot the interfacial tension as a function of the emulsifier concentration to determine the critical micelle concentration (CMC) and the maximum reduction in interfacial tension.

Caption: Experimental workflow for interfacial tension measurement.

Particle Size Analysis

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of sub-micron particles in a suspension or emulsion. It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.[10][11][12][13]

Protocol:

-

Instrument: A DLS instrument (e.g., Zetasizer) is used.[14]

-

Sample Preparation:

-

Prepare an oil-in-water emulsion stabilized with this compound using a high-shear homogenizer.

-

Dilute the emulsion with the aqueous phase to an appropriate concentration for DLS measurement, ensuring the sample is not too turbid.[11]

-

-

Measurement:

-

Transfer the diluted emulsion to a clean cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate to the desired temperature.

-

The instrument directs a laser beam through the sample, and a detector measures the scattered light at a specific angle.

-

-

Data Analysis: The software analyzes the fluctuations in scattered light intensity to calculate the diffusion coefficient of the droplets, from which the hydrodynamic diameter is determined using the Stokes-Einstein equation. The result is typically presented as a particle size distribution graph.[12][15]

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the dispersed droplets. It is a key indicator of the stability of an emulsion. A high zeta potential (either positive or negative) indicates strong electrostatic repulsion between droplets, leading to a more stable emulsion.[16][17] Zeta potential is typically measured using Electrophoretic Light Scattering (ELS).[17]

Protocol:

-

Instrument: A zeta potential analyzer (often integrated with a DLS instrument) is used.[14][18][19]

-

Sample Preparation:

-

Prepare the emulsion as described for particle size analysis.

-

Dilute the emulsion with the aqueous phase. It is crucial that the diluent has the same ionic strength and pH as the original continuous phase to obtain an accurate measurement.[16]

-

-

Measurement:

-

Inject the diluted sample into a specialized zeta potential cell containing electrodes.

-

An electric field is applied across the sample, causing the charged droplets to move towards the oppositely charged electrode (electrophoresis).

-

A laser beam is passed through the cell, and the instrument measures the velocity of the droplets by analyzing the Doppler shift of the scattered light.

-

-

Data Analysis: The electrophoretic mobility is calculated from the droplet velocity and the applied electric field. The zeta potential is then determined from the electrophoretic mobility using the Henry equation.[18]

| Zeta Potential (mV) | Emulsion Stability |

| 0 to ±10 | Highly Unstable |

| ±10 to ±30 | Moderately Stable |

| > ±30 | Highly Stable |

Table 2: General relationship between zeta potential and emulsion stability.

Conclusion

This compound's efficacy as an emulsifier is deeply rooted in its well-defined amphiphilic structure. Its ability to position itself at the oil-water interface, significantly reduce interfacial tension, and create a robust steric and electrostatic barrier around dispersed droplets makes it a highly reliable choice for a wide range of applications in the pharmaceutical and food industries. A thorough understanding of its mechanism of action, coupled with the application of appropriate characterization techniques, empowers formulators to harness the full potential of this versatile excipient in creating stable and high-performance emulsion systems.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. A Complete Guide to CITREM E472c Emulsifier [cnchemsino.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. biolinscientific.com [biolinscientific.com]

- 8. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 9. Dynamic interfacial tension measurement method using axisymmetric drop shape analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. usp.org [usp.org]

- 12. pmda.go.jp [pmda.go.jp]

- 13. horiba.com [horiba.com]

- 14. jocpr.com [jocpr.com]

- 15. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 16. entegris.com [entegris.com]

- 17. Zeta Potential - Overview | Malvern Panalytical [malvernpanalytical.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. epfl.ch [epfl.ch]

The Regulatory Landscape of Monoglyceride Citrate in Food Applications: A Technical Guide

This guide provides an in-depth analysis of the regulatory status, safety, and applications of monoglyceride citrate, a key functional ingredient in the food industry. Designed for researchers, scientists, and product development professionals, this document synthesizes global regulatory frameworks, toxicological data, and practical applications to offer a comprehensive understanding of this food additive.

Introduction to this compound: A Multifunctional Food Additive

This compound is a food additive derived from the reaction of citric acid with mono- and diglycerides of fatty acids. These precursors are typically sourced from edible vegetable oils. The resulting molecule possesses both hydrophilic (water-loving) and lipophilic (fat-loving) properties, making it an effective emulsifier and stabilizer in a variety of food systems.

Functionally, this compound and its related compounds, known as citric acid esters of mono- and diglycerides of fatty acids, serve several key roles in food manufacturing. These include acting as emulsifiers, sequestrants, stabilizers, and flour treatment agents.[1][2] In the United States, its approved function is more specific, primarily as a synergist and solubilizer for antioxidants in fats and oils.[3][4][5][6]

Global Regulatory Framework: A Comparative Analysis

United States (U.S. Food and Drug Administration - FDA)

In the United States, this compound is explicitly regulated by the FDA under the Code of Federal Regulations, Title 21, Section 172.832.[3][5][7]

-

Definition: The FDA defines the additive as a mixture of glyceryl monooleate and its citric acid monoester.[3][5][6]

-

Approved Use: It is permitted for use as a synergist and solubilizer for antioxidants in oils and fats.[3][4][5][6] This function is crucial for preventing lipid oxidation, thereby extending the shelf life and maintaining the quality of fatty foods.

-

Usage Limitation: The regulation stipulates that the additive must not exceed 200 parts per million (ppm) of the combined weight of the oil or fat and the additive.[3][6][8]

-

Specifications: The additive must conform to specific chemical criteria, including an acid number between 70 and 100, and a total citric acid content (free and combined) of 14-17 percent.[3][5]

European Union (European Food Safety Authority - EFSA)

Within the European Union, this compound falls under the broader category of "citric acid esters of mono- and diglycerides of fatty acids," designated with the E-number E 472c .[2][9]

-

Authorization: E 472c is an authorized food additive in the EU under Regulation (EC) No 1333/2008 on food additives.[9]

-

Safety Assessment: The European Food Safety Authority (EFSA) has re-evaluated the safety of E 472c and concluded that there is no need for a numerical Acceptable Daily Intake (ADI).[9][10] An ADI of "not specified" is allocated to substances of very low toxicity for which, on the basis of the available data (chemical, biochemical, toxicological, and other), the total dietary intake of the substance, arising from its use at the levels necessary to achieve the desired effect and from its acceptable background levels in food, does not, in the opinion of the Scientific Committee for Food (SCF), represent a hazard to health.[9]

-

Approved Applications: E 472c is approved for use in a wide range of food categories, where it functions as an emulsifier, stabilizer, sequestrant, and flour treatment agent.[1][2] Its use is often governed by the principle of quantum satis, meaning no maximum numerical level is specified and the substance shall be used in accordance with good manufacturing practice, at a level not higher than is necessary to achieve the intended purpose and provided that the consumer is not misled.

-

Infant Formulae: EFSA has conducted specific risk assessments for the use of E 472c in infant formulae and formulae for special medical purposes, concluding that there are no safety concerns at the permitted use levels.[9][11][12][13]

Joint FAO/WHO Expert Committee on Food Additives (JECFA)

JECFA, an international scientific expert committee administered jointly by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO), has also evaluated citric acid esters of mono- and diglycerides (referred to as CITREM).

-

ADI Allocation: JECFA has allocated an "Acceptable Daily Intake (ADI) 'not limited'" or "not specified" for this additive, indicating a very low safety concern.[1][2][14]

-

Specifications: JECFA has established specifications for the identity and purity of CITREM, which are published in the Combined Compendium of Food Additive Specifications.[15][16][17] These specifications are often adopted as a reference in international trade.

Regulatory Summary Table

| Jurisdiction/Body | Regulatory Designation | Key Approved Functions | Acceptable Daily Intake (ADI) | Maximum Use Levels |

| United States (FDA) | This compound (21 CFR 172.832) | Synergist and solubilizer for antioxidants in oils and fats | Not explicitly defined; safety demonstrated for intended use | ≤ 200 ppm in the combined weight of oil/fat and additive[3][6] |

| European Union (EFSA) | E 472c (Citric acid esters of mono- and diglycerides) | Emulsifier, stabilizer, sequestrant, flour treatment agent | "Not specified"[9] | Quantum Satis in many food categories |

| JECFA (FAO/WHO) | CITREM (INS No. 472c) | Emulsifier, flour treatment agent, sequestrant, stabilizer | "Not specified" or "Not limited"[1][2] | Governed by Good Manufacturing Practice (GMP) in most cases |

Scientific Rationale for Safety and Toxicological Profile

The favorable safety profile of this compound is grounded in its metabolic fate. It is anticipated that these esters are hydrolyzed in the gastrointestinal tract by lipases into their constituent components: citric acid, glycerol, and fatty acids.[9][14] All of these components are normal constituents of the human diet and are readily metabolized by the body.

Toxicological studies have not revealed any adverse effects that would be of concern for human health at the levels used in food.[9][10] The consensus among regulatory bodies is that there is no need for a numerical ADI for the general population.[1][9] This scientific consensus is the foundation of its widespread approval for use in food products globally.

Key Food Applications and Functional Benefits

The unique chemical structure of this compound provides it with valuable functionalities in food processing.

-

Emulsification: In products like mayonnaise, salad dressings, and sauces, it helps to create and maintain stable emulsions of oil and water, preventing separation and improving texture.[18][19]

-

Antioxidant Synergist: In fats and oils, it enhances the efficacy of primary antioxidants (like tocopherols or BHT/BHA) by chelating metal ions that can catalyze oxidative reactions. This is its primary approved function in the U.S.[3][20]

-

Dough Conditioning: In bakery products, it can improve dough strength, volume, and crumb structure.[18][21]

-

Stabilization: It contributes to the stability and texture of various food products, including dairy and confectionery items.[19][21]

Experimental Protocols: Quality Control and Analysis

Ensuring that this compound meets regulatory specifications is critical. Standardized analytical methods are employed for quality control.

Protocol: Determination of Total Citric Acid

This protocol is a generalized example based on principles found in food chemical codex and JECFA monographs.

-

Saponification: A known weight of the this compound sample (e.g., 150 mg) is refluxed with an alcoholic potassium hydroxide solution (e.g., 4% KOH in ethanol) for 60 minutes. This process hydrolyzes the ester linkages, liberating the citric acid.

-

Acidification & Extraction: The reaction mixture is acidified with hydrochloric acid. The liberated fatty acids are then extracted with a non-polar solvent like petroleum ether, while the citric acid remains in the aqueous phase.

-

Quantification: The citric acid content in the aqueous phase is then determined using a suitable analytical method, such as titration with a standardized sodium hydroxide solution or through an enzymatic or chromatographic (e.g., HPLC) method. A common historical method involves a colorimetric reaction after oxidation.[15]

-

Calculation: The percentage of total citric acid is calculated based on the amount detected and the initial sample weight.

Diagram: Regulatory Approval and Safety Assessment Workflow

The following diagram illustrates the typical workflow for the evaluation and approval of a food additive like this compound by a regulatory body.

Caption: Workflow for Food Additive Approval.

Conclusion

This compound is a well-characterized food additive with a strong safety record, supported by comprehensive evaluations from major global regulatory bodies including the FDA, EFSA, and JECFA. Its versatile functionalities as an emulsifier, stabilizer, and antioxidant synergist make it a valuable tool for food product development. Professionals in the field can be confident in its use within the established regulatory frameworks and good manufacturing practices, contributing to the quality, stability, and shelf-life of a wide array of food products.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. WHO | JECFA [apps.who.int]

- 3. 21 CFR § 172.832 - this compound. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 4. fda.gov [fda.gov]

- 5. eCFR :: 21 CFR 172.832 -- this compound. [ecfr.gov]

- 6. govinfo.gov [govinfo.gov]

- 7. eCFR :: 21 CFR Part 172 Subpart I -- Multipurpose Additives [ecfr.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Re‐evaluation of acetic acid, lactic acid, citric acid, tartaric acid, mono‐ and diacetyltartaric acid, mixed acetic and tartaric acid esters of mono‐ and diglycerides of fatty acids (E 472a‐f) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Re-evaluation of citric acid esters of mono- and diglycerides of fatty acids (E 472c) as a food additive in foods for infants below 16 weeks of age and follow-up of its re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Re‐evaluation of citric acid esters of mono‐ and diglycerides of fatty acids (E 472c) as a food additive in foods for infants below 16 weeks of age and follow‐up of its re‐evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ARCHIVED - Backgounder on the Proposal to Amend the Food and Drug Regulations to Permit the use of Citric Acid Esters of Mono- and Diglycerides as a Food Additive in Infant Formulae For Medical Purposes and in Foods that Contain this compound - Canada.ca [canada.ca]

- 15. fao.org [fao.org]

- 16. dairystandard.co.za [dairystandard.co.za]

- 17. Food safety and quality: detail [fao.org]

- 18. ulprospector.com [ulprospector.com]

- 19. The Complete Guide to Monoglycerides: Functions, Uses & Benefits [cnchemsino.com]

- 20. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 21. What are the applications of Distilled Monoglyceride? - Knowledge [yizeliadditive.com]

A Comprehensive Guide to the Thermal and Oxidative Stability of Monoglyceride Citrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Stability in Formulation Science

Monoglyceride citrate, an ester of glycerol with citric acid and fatty acids, is a widely utilized excipient in the food and pharmaceutical industries.[1][2][3] Valued for its emulsifying, stabilizing, and antioxidant-synergist properties, its efficacy and safety are intrinsically linked to its chemical stability under various processing and storage conditions.[4][5][6][7] This guide provides an in-depth exploration of the thermal and oxidative degradation pathways of this compound. We will dissect the underlying mechanisms, delineate the critical factors influencing its stability, and present robust, field-proven analytical protocols for its assessment. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to ensure the integrity and performance of their formulations.

Section 1: The Molecular Architecture of this compound

This compound is not a single molecular entity but rather a mixture of a glyceryl monoester of a fatty acid (often oleic acid) and its citric acid monoester.[5][8][9] This amphiphilic structure, featuring a lipophilic fatty acid tail and a hydrophilic head containing hydroxyl and carboxyl groups from the citrate moiety, is the source of its functionality. The U.S. Food and Drug Administration (FDA) recognizes it as a GRAS (Generally Recognized as Safe) substance for various applications, including as a synergist and solubilizer for antioxidants in oils and fats.[5][10][11]

The stability of this molecule is a tale of two distinct parts: the ester linkages, which are susceptible to thermal stress, and the fatty acid chain (especially if unsaturated), which is vulnerable to oxidation.

Caption: General Structure of this compound.

Section 2: Thermal Stability and Degradation Pathways

Elevated temperatures, often encountered during processing, sterilization, or long-term storage in warm climates, can induce thermal decomposition of this compound. The primary sites of thermal lability are the ester linkages.

Mechanism of Thermal Decomposition

The thermal degradation of esters typically proceeds via mechanisms such as pyrolysis, involving bond scission.[12] For this compound, two primary degradation routes are plausible:

-

Alkyl-Oxygen Scission: This is a common pathway for esters, leading to the formation of a carboxylic acid and an alkene.[12] In this case, the ester bond between the glycerol backbone and the fatty acid or citric acid could break.

-

Decarboxylation: The free carboxyl groups on the citrate moiety can be lost as carbon dioxide at very high temperatures.

These reactions result in the loss of the molecule's intended structure and function, potentially generating byproducts like free fatty acids, acrolein (from glycerol dehydration), and various smaller molecules that can impact the quality, safety, and organoleptic properties of the final product.[13]

Caption: Potential Thermal Degradation Pathways.

Factors Influencing Thermal Stability

The rate and extent of thermal degradation are not solely dependent on temperature. Several other factors play a crucial role, which must be controlled during formulation and processing.

| Factor | Effect on Stability | Mechanistic Rationale |

| Temperature | Decreases | The rate of chemical reactions, including decomposition, increases exponentially with temperature.[14] |

| Presence of Catalysts | Decreases | Metal ions (e.g., from processing equipment) or acidic/basic residues can catalyze ester hydrolysis and other degradation reactions.[12] |

| Atmosphere | Decreases (in air) | The presence of oxygen can initiate oxidative degradation, which can be synergistic with thermal degradation. An inert atmosphere (e.g., nitrogen) mitigates this. |

| Moisture Content | Decreases | Water can participate in the hydrolytic cleavage of ester bonds, a reaction that is accelerated by heat. |

Section 3: Oxidative Stability and Degradation Pathways

Oxidative degradation is a major concern for any compound containing unsaturated fatty acids.[15] This process, often termed autoxidation, is a free-radical chain reaction that can proceed even under mild storage conditions, leading to rancidity and the formation of potentially harmful byproducts.[16][17]

Mechanism of Autoxidation

The autoxidation of the unsaturated fatty acid moiety of this compound follows a well-established three-stage mechanism.[18]

-

Initiation: Formation of a lipid radical (L•). This is the rate-limiting step and can be triggered by initiators like heat, light, or transition metals.[16][17]

-

Propagation: The lipid radical reacts rapidly with oxygen to form a peroxyl radical (LOO•). This highly reactive species then abstracts a hydrogen atom from another unsaturated fatty acid, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[18]

-

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

The primary products, hydroperoxides (LOOH), are unstable and decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and short-chain carboxylic acids, which are responsible for off-flavors and odors.[15][16]

Caption: Free-Radical Autoxidation Pathway.

The Dual Role of the Citrate Moiety

A unique feature of this compound is the potential antioxidant activity of the citrate group. Transition metals like iron and copper are potent catalysts for lipid oxidation, accelerating the decomposition of hydroperoxides into pro-oxidant radicals.[17] The citric acid moiety, with its multiple carboxyl and hydroxyl groups, can act as a metal chelator or sequestrant .[4] By binding these metal ions, it renders them inactive, thereby slowing down the rate of oxidation. This makes this compound a valuable antioxidant synergist , enhancing the stability of the lipid system beyond what its fatty acid composition might suggest.[5][6]

Factors Influencing Oxidative Stability

Numerous factors can influence the rate of lipid oxidation. Understanding and controlling these is paramount for ensuring product shelf-life.

| Factor | Effect on Stability | Mechanistic Rationale |

| Fatty Acid Composition | Decreases with unsaturation | The rate of oxidation increases dramatically with the number of double bonds in the fatty acid chain due to the presence of more easily abstractable hydrogen atoms.[19][20] |

| Oxygen Concentration | Decreases | Oxygen is a primary reactant in the propagation step. Reducing oxygen partial pressure (e.g., via vacuum packaging or nitrogen flushing) is a key preservation strategy.[16][17] |

| Light Exposure | Decreases | UV and visible light can act as initiators, promoting the formation of free radicals. Opaque packaging can mitigate this.[16][17] |

| Temperature | Decreases | Higher temperatures increase the rate of all reaction steps, from initiation to hydroperoxide decomposition.[17][21] |

| Transition Metals | Decreases | Ions like Fe²⁺ and Cu²⁺ are powerful pro-oxidants that catalyze the formation of radicals.[15][17] |

| Water Activity (a_w) | Complex | At very low a_w, oxidation rates can be high. Rates are typically lowest at an a_w corresponding to a monolayer of water and increase again at high a_w.[17] |

Section 4: Analytical Methodologies for Stability Assessment

To quantitatively assess the thermal and oxidative stability of this compound, a suite of analytical techniques must be employed. The selection of a method depends on the specific information required, from initial degradation temperature to the extent of oxidative product formation.

Assessment of Thermal Stability

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset temperature of thermal decomposition.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min. Causality: An inert atmosphere is critical to ensure mass loss is due to thermal decomposition (pyrolysis), not oxidation.

-

Set the temperature program: Equilibrate at 30°C, then ramp up to 600°C at a controlled rate (e.g., 10°C/min).

-

-

Data Acquisition: Initiate the run and record the mass loss (%) versus temperature (°C).

-

Data Analysis: Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs. This provides a quantitative measure of thermal stability.

Caption: TGA Experimental Workflow.

Assessment of Oxidative Stability

Principle: This accelerated aging test measures the induction period of oxidation. The sample is heated while air is bubbled through it. Volatile secondary oxidation products (mainly formic acid) are carried into a measuring vessel containing deionized water, and the instrument records the increase in conductivity. The time until a rapid increase in conductivity occurs is the induction period.

Step-by-Step Methodology:

-

Instrument Preparation: Clean the reaction vessels, air tubes, and measuring vessels thoroughly to remove any residues that could catalyze or inhibit oxidation.

-

Sample Preparation: Accurately weigh a specified amount of the this compound sample (typically 3-5 g) directly into the reaction vessel.

-

Instrument Setup:

-

Place the reaction vessel into the heating block of the instrument, set to a specific temperature (e.g., 110°C).

-

Fill the corresponding measuring vessel with 60 mL of deionized water and place the conductivity electrode inside.

-

Connect the air tube from the reaction vessel to the measuring vessel.

-

Set the airflow rate to the manufacturer's specification (e.g., 20 L/h). Causality: A constant, high flow of air ensures an excess of oxygen to drive the oxidation reaction and efficiently transports volatile products.

-

-

Data Acquisition: Start the measurement. The instrument will automatically plot conductivity versus time.

-

Data Analysis: The software automatically calculates the induction time (in hours), which is the point of maximum change in the rate of conductivity. A longer induction time indicates higher oxidative stability.

Principle: PV measures the concentration of primary oxidation products (hydroperoxides). The sample is dissolved in a solvent and treated with potassium iodide (KI). The hydroperoxides oxidize the iodide to iodine, which is then titrated with a standardized sodium thiosulfate solution.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 30 mL of an acetic acid-chloroform (3:2 v/v) solvent and swirl to dissolve the sample.

-

Reaction: Add 0.5 mL of a saturated potassium iodide (KI) solution. Swirl for exactly 1 minute. Causality: Precise timing is critical as the reaction is time-dependent.

-

Quenching: Immediately add 30 mL of deionized water to stop the reaction.

-

Titration: Add 1 mL of starch indicator solution (which will turn dark blue in the presence of iodine). Titrate with standardized 0.01 N sodium thiosulfate solution, shaking vigorously, until the blue color just disappears.

-

Blank Determination: Perform a blank titration using all reagents except the sample.

-

Calculation: Calculate the Peroxide Value (in meq/kg) using the formula: PV = ( (S - B) * N * 1000 ) / W Where: S = volume of titrant for the sample (mL), B = volume of titrant for the blank (mL), N = normality of the sodium thiosulfate solution, and W = weight of the sample (g).

Section 5: Data Interpretation and Practical Implications

The data generated from these analytical methods provide a comprehensive picture of the stability profile of this compound.

| Technique | Key Parameter | Interpretation |

| TGA | T_onset (°C) | A higher onset temperature indicates greater thermal stability. Useful for setting maximum processing temperatures. |

| OSI/Rancimat | Induction Time (hours) | A longer induction time signifies better resistance to oxidative degradation under accelerated conditions. Excellent for comparing the relative stability of different batches or formulations. |

| Peroxide Value | meq/kg | Measures the current level of primary oxidation products. A low PV is desired. It is most useful for tracking the initial stages of oxidation during a shelf-life study. |

Practical Implications for Development:

-

Formulation: The inherent stability of this compound can be enhanced by co-formulating with primary antioxidants (e.g., tocopherols, BHT). The citrate moiety will act synergistically with these radical scavengers.

-

Process Control: TGA data can inform the safe upper limits for processing temperatures (e.g., during homogenization or extrusion) to prevent thermal degradation.

-

Packaging and Storage: Understanding the susceptibility to oxidation dictates packaging requirements. Products containing this compound benefit from packaging that offers protection from oxygen and light (e.g., nitrogen-flushed, opaque containers) and storage in cool, dry conditions.[16]

-

Shelf-Life Prediction: Accelerated stability studies using methods like the Rancimat test can be used to model and predict the shelf-life of a product under normal storage conditions.[21]

Conclusion

The stability of this compound is a multifaceted characteristic governed by its unique molecular structure. Its thermal stability is primarily dictated by the robustness of its ester linkages, while its oxidative stability is a balance between the susceptibility of its fatty acid chain to autoxidation and the protective, metal-chelating function of its citrate moiety. A thorough understanding of the degradation mechanisms and the factors that influence them is essential for any scientist or developer working with this versatile excipient. By employing robust analytical methodologies such as TGA and OSI, and by implementing informed strategies in formulation, processing, and packaging, the integrity of this compound can be preserved, ensuring the development of safe, stable, and efficacious products.

References

- 1. Re‐evaluation of citric acid esters of mono‐ and diglycerides of fatty acids (E 472c) as a food additive in foods for infants below 16 weeks of age and follow‐up of its re‐evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 5. eCFR :: 21 CFR 172.832 -- this compound. [ecfr.gov]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. This compound [doi.usp.org]

- 9. fao.org [fao.org]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. The thermal decomposition of esters, polyesters and related substances - ProQuest [proquest.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ifis.org [ifis.org]

- 16. longdom.org [longdom.org]

- 17. btsa.com [btsa.com]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. researchgate.net [researchgate.net]

- 20. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

Monoglyceride Citrate: A Synergistic Approach to Enhancing Antioxidant Efficacy in Lipid Systems

An In-Depth Technical Guide

Abstract

Lipid oxidation is a primary determinant of shelf-life and quality for a vast array of products, from edible oils and pharmaceuticals to cosmetics. While primary antioxidants are effective at scavenging free radicals, their efficacy can be significantly diminished by pro-oxidant factors, notably transition metal ions. Synergists are compounds that, while having little antioxidant activity on their own, enhance the performance of primary antioxidants. This technical guide provides an in-depth exploration of monoglyceride citrate, a fat-soluble derivative of citric acid, and its critical role as an antioxidant synergist. We will elucidate its mechanism of action, grounded in metal chelation, and provide field-proven, validated experimental protocols for quantifying its synergistic effects in oil-based systems. This document is intended to serve as a practical resource for scientists seeking to optimize oxidative stability and extend product longevity.

The Challenge of Lipid Oxidation

Lipid oxidation is a complex, autocatalytic process involving a free-radical chain reaction that degrades fatty acids. This degradation leads to the formation of primary oxidation products (hydroperoxides) and, subsequently, secondary oxidation products (aldehydes, ketones), which are responsible for undesirable rancid flavors and odors.[1][2] The process is typically initiated and accelerated by factors such as heat, light, and the presence of pro-oxidant metal ions like iron and copper.[3]

Primary antioxidants, such as synthetic phenolics (BHA, BHT, TBHQ) or natural tocopherols, function by donating a hydrogen atom to lipid free radicals, thereby terminating the chain reaction.[4][5] However, in systems contaminated with trace metals, these primary antioxidants can be rapidly depleted as they combat a perpetually renewed cycle of radical formation catalyzed by the metals. This is where the strategic use of a synergist becomes indispensable.

The Principle of Synergism: The Role of Metal Chelators

Antioxidant synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[5][6] One of the most effective synergistic mechanisms is the deactivation of pro-oxidant metal ions.[3][7]

Metal ions, particularly those in their lower valence state (e.g., Fe²⁺), catalyze the decomposition of lipid hydroperoxides (ROOH) into highly reactive radicals (RO•, ROO•), as shown in the Fenton-like reaction below. This action continuously fuels the oxidation cycle, placing a heavy burden on the primary antioxidant.

-

Metal-Catalyzed Radical Generation:

-

Meⁿ⁺ + ROOH → Me⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻

-

Me⁽ⁿ⁺¹⁾⁺ + ROOH → Meⁿ⁺ + ROO• + H⁺

-

Chelating agents act as synergists by binding to these metal ions, forming a stable coordination complex.[3][7][8] This sequestration prevents the metal from participating in the redox cycling that generates free radicals.[7] By deactivating the metallic catalyst, the chelator "spares" the primary antioxidant, allowing it to focus its activity on scavenging the baseline level of free radicals. Citric acid is a well-known and powerful chelator, but its high polarity and insolubility in oil have historically limited its application in lipid-based systems.[9]

This compound: Bridging Solubility and Function

This compound is a specialized molecule synthesized by reacting a fatty monoglyceride with citric acid.[9][10][11] This process esterifies one of the carboxylic acid groups of the citric acid to a hydroxyl group of the monoglyceride. The resulting molecule possesses a unique amphiphilic character:

-

The Citrate Head: Retains the potent metal-chelating functionality of citric acid.

-

The Monoglyceride Tail: Confers lipid solubility, allowing the entire molecule to be homogeneously dispersed within an oil or fat matrix.[9]

This elegant molecular design solves the delivery problem of citric acid, making it an ideal synergist for oil-based applications.[9][12]

Mechanism of Synergistic Action

The primary mechanism by which this compound enhances the performance of antioxidants is through the sequestration of pro-oxidant metal ions. The diagram below illustrates this synergistic relationship.